REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([C:5]1[CH:11]=[CH:10][C:8](O)=[CH:7][C:6]=1[OH:12])=O.[C:13]1([CH:20]=[CH:19][CH:18]=[C:16](O)[CH:15]=1)O>CS(O)(=O)=O>[Cl:1][CH2:2][CH:3]1[C:20]2[CH:19]=[CH:18][CH:16]=[CH:15][C:13]=2[O:12][C:6]2[C:5]1=[CH:11][CH:10]=[CH:8][CH:7]=2
|
Name
|
|
Quantity
|
167.2 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 85° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate a product as a black gummy material which eventually became reddish brown fine powder
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1C2=CC=CC=C2OC=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.754 mmol | |
AMOUNT: MASS | 196.6 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |